![molecular formula C20H17FN2O4 B2428251 Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate CAS No. 1358411-89-8](/img/structure/B2428251.png)
Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
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Overview
Description
“Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs, dyes, and natural products . The compound also contains a fluorophenyl group, which suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The quinoline ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronic properties, while the quinoline ring could contribute to its aromaticity and stability .
Scientific Research Applications
Antibacterial Activity
RO4 has been investigated for its antibacterial potential. Researchers have tested its efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis . Some reports suggest that RO4 displays stronger effects than reference drugs like ciprofloxacin .
Antifungal Activity
RO4 also exhibits moderate antifungal activity against Candida spp. , with a notable effect against Candida albicans . Specifically, the compound with a 4-methoxyphenyl moiety demonstrated the highest activity, with an MIC value of 62.5 µg/mL .
Combination Therapy
RO4 could be explored as part of combination therapy regimens. Combining it with other antimicrobial agents may enhance overall efficacy and reduce the risk of resistance development.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of the compound with its targets can lead to changes in the biological activities of the targets, thereby exerting its therapeutic effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels . These effects could potentially contribute to its therapeutic activities.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied further for potential applications in materials science or other areas of chemistry .
properties
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRKBSZPFACOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate |
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